molecular formula C9H20O4S4 B14742049 3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide CAS No. 6331-14-2

3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide

Cat. No.: B14742049
CAS No.: 6331-14-2
M. Wt: 320.5 g/mol
InChI Key: DLVWFGAWZWUHDZ-UHFFFAOYSA-N
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Description

3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide is a chemical compound with the molecular formula C₉H₂₀O₄S₄ It is known for its unique structure, which includes four sulfur atoms and four oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide typically involves the reaction of specific thiol and sulfoxide precursors under controlled conditions. The reaction conditions often include:

    Temperature: Moderate temperatures are usually maintained to ensure the stability of the reactants and products.

    Solvent: Common solvents used in the synthesis include dichloromethane or ethanol.

    Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

    Batch Reactors: Utilized for controlled synthesis.

    Purification Steps: Techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to thiols or other sulfur-containing compounds.

    Substitution: It can participate in substitution reactions where one of the sulfur or oxygen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Solvents: Acetone, ethanol, or water.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, disulfides.

    Substitution Products: Various substituted sulfur or oxygen compounds.

Scientific Research Applications

3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide involves its interaction with molecular targets such as enzymes or receptors. The pathways include:

    Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modifying their activity.

    Oxidative Stress: It can induce oxidative stress in cells, leading to various biological effects.

    Signal Transduction: The compound may affect signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3,6,8,11-Tetrathiatridecane 6,6,8,8-tetraoxide: Similar in structure but with different substituents.

    Tetrathiatridecane Derivatives: Compounds with variations in the sulfur and oxygen content.

Uniqueness

This compound is unique due to its specific arrangement of sulfur and oxygen atoms, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

6331-14-2

Molecular Formula

C9H20O4S4

Molecular Weight

320.5 g/mol

IUPAC Name

1-ethylsulfanyl-2-(2-ethylsulfanylethylsulfonylmethylsulfonyl)ethane

InChI

InChI=1S/C9H20O4S4/c1-3-14-5-7-16(10,11)9-17(12,13)8-6-15-4-2/h3-9H2,1-2H3

InChI Key

DLVWFGAWZWUHDZ-UHFFFAOYSA-N

Canonical SMILES

CCSCCS(=O)(=O)CS(=O)(=O)CCSCC

Origin of Product

United States

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